molecular formula C22H25ClN6O3S B2669762 3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1251586-75-0

3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2669762
CAS RN: 1251586-75-0
M. Wt: 488.99
InChI Key: WOQDAYMLIANCBP-UHFFFAOYSA-N
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Description

3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H25ClN6O3S and its molecular weight is 488.99. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor: Research has explored the molecular interaction of related antagonists with the CB1 cannabinoid receptor, providing insights into the conformational analyses and structure-activity relationships. This research could be relevant for understanding the binding interactions of similar compounds (Shim et al., 2002).

Anticancer Activity

  • Evaluation of Anticancer Properties: A series of carboxamides, sulfonamides, ureas, and thioureas derived from similar structural analogs were designed, synthesized, and tested for their anticancer activity. This research shows the potential of such compounds in developing new anticancer agents (Kumar et al., 2016).

Antitumor Activity

  • Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives: Novel pyrimidinyl pyrazole derivatives, including those with similar structural frameworks, were synthesized and evaluated for their antitumor activity, showing significant potential against various tumor cell lines (Naito et al., 2005).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of New Heterocycles: Research into the synthesis of new heterocycles based on similar compounds has shown antimicrobial potential, indicating the usefulness of such compounds in combating microbial infections (El‐Emary et al., 2002).

Glycine Transporter 1 Inhibition

  • Potent and Orally Available Glycine Transporter 1 Inhibitor: Identifying structurally diverse compounds as potent GlyT1 inhibitors highlights the potential therapeutic applications of these compounds in modulating glycine levels in the brain, which can be relevant for neurological disorders (Yamamoto et al., 2016).

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O3S/c1-16-5-6-18(23)12-20(16)28-8-10-29(11-9-28)33(31,32)22-19(15-27(2)26-22)21(30)25-14-17-4-3-7-24-13-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQDAYMLIANCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide

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